7-(2-methoxyethyl)-N-(2-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
Pyrrolo[2,3-d]pyrimidines are nitrogen-containing heterocycles with significant roles in medicinal chemistry, particularly as kinase inhibitors, antitumor agents, and antimicrobial compounds . The compound 7-(2-methoxyethyl)-N-(2-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide features:
- Position 6: An N-(2-methoxyphenethyl) carboxamide, which may influence receptor binding through hydrogen bonding and π-π interactions.
- Positions 1 and 3: Methyl groups that could stabilize the pyrrolopyrimidine core and modulate metabolic stability.
This substitution pattern distinguishes it from other pyrrolo[2,3-d]pyrimidine derivatives, making it a candidate for targeting kinases or folate receptors .
Properties
IUPAC Name |
7-(2-methoxyethyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-23-19-15(20(27)24(2)21(23)28)13-16(25(19)11-12-29-3)18(26)22-10-9-14-7-5-6-8-17(14)30-4/h5-8,13H,9-12H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJJHRZCIZGSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NCCC3=CC=CC=C3OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-methoxyethyl)-N-(2-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with potential biological activities. Its structure suggests that it may interact with various biological pathways. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H26N4O5
- Molecular Weight : 414.5 g/mol
- CAS Number : 1021257-55-5
Pharmacological Profile
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:
- Anticonvulsant Activity : Compounds in the pyrrolopyrimidine class have shown promise in models of seizure activity. For instance, related compounds demonstrated significant anticonvulsant effects in maximal electroshock seizure (MES) models with effective doses ranging from 13 to 21 mg/kg .
- Antidepressant and Anxiolytic Effects : Some derivatives have been studied for their potential antidepressant and anxiolytic properties. In animal models, certain compounds exhibited both CNS stimulation and depression effects depending on their structural modifications .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial activity. Research into similar compounds has indicated effectiveness against resistant bacterial strains .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : Similar compounds have been shown to interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), which may contribute to their antidepressant and anxiolytic effects.
- Enzyme Inhibition : Some derivatives may inhibit enzymes involved in neurotransmitter metabolism or bacterial virulence factors.
Case Studies
Several studies have explored the biological activity of compounds related to the target molecule:
- Study on Anticonvulsant Activity : A study demonstrated that certain pyrrolopyrimidines significantly reduced seizure frequency in animal models compared to standard treatments like phenobarbital .
- Research on Antimicrobial Properties : Another study highlighted the efficacy of similar compounds against multi-drug resistant strains of bacteria, suggesting a novel approach to tackling antibiotic resistance .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent-Driven Activity Variations
Key structural differences among pyrrolo[2,3-d]pyrimidines significantly impact biological activity:
- Methoxyethyl vs.
- Methoxyphenethyl vs. Sulfamoylphenylamino: The N-(2-methoxyphenethyl) carboxamide may favor interactions with kinase domains (e.g., Axl or Aurora kinases), whereas sulfamoylphenylamino groups in 10b and 2g could enhance binding to folate receptors or sulfa-related targets .
- Fluorine Substitution : Fluorinated analogs () exhibit improved cellular uptake via proton-coupled folate transporter (PCFT), suggesting the target compound may require structural optimization for similar efficacy .
Toxicity and Selectivity
- Maximum Tolerated Dose (MTD) : Pyrrolo[2,3-d]pyrimidines like LY231514 (MTD: 5 mg/kg) and PKI-116 (MTD: 150 mg/kg) highlight the variability in toxicity profiles. The target compound’s methoxy groups may reduce toxicity compared to halogenated derivatives .
- Kinase Inhibition : Compounds with bulky substituents (e.g., 13 in ) show selectivity for tyrosine kinases, whereas the target compound’s methoxyphenethyl group could align with Axl kinase inhibition trends observed in .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?
Methodology :
- Multicomponent Reactions : Utilize a one-pot synthesis combining aldehydes, amines, and cyanamide derivatives in ethanol with anhydrous potassium carbonate. Monitor reaction progression via TLC for intermediate pyrrole formation .
- Purification : Employ column chromatography (e.g., silica gel, eluent CHCl₃/CH₃OH 10:1) followed by recrystallization from DMSO/water. Verify purity (>95%) via HPLC and ¹H NMR (e.g., δ 3.45 ppm for methyl groups) .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodology :
- ¹H/¹³C NMR : Assign peaks for methoxyethyl (δ ~3.2–3.8 ppm) and aromatic protons (δ 6.7–7.4 ppm). Compare with analogs like 25a (¹³C NMR δ 169.5 ppm for carbonyls) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₈N₄O₅) with <2 ppm error .
- IR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3200 cm⁻¹) .
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodology :
- Grow single crystals via slow evaporation in DMF/ethyl acetate.
- Analyze intermolecular interactions (e.g., hydrogen bonds at N–H···O=C) and dihedral angles (e.g., methoxyphenethyl group orientation) using datasets like those in (R factor = 0.058) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scale-up?
Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization of pyrrolo-pyrimidine core) .
- AI-Driven Optimization : Implement algorithms (e.g., Bayesian optimization) to predict ideal solvent ratios (e.g., ethanol/DMF) and catalyst loading, reducing trial-and-error experimentation .
Q. What strategies address contradictions between experimental and computational data?
Methodology :
- Validation Loops : Compare DFT-predicted NMR shifts with experimental data (e.g., δ 11.89 ppm for NH in 20h vs. computed δ 11.5–12.0 ppm). Adjust computational parameters (e.g., solvent effects) iteratively .
- Error Analysis : Quantify discrepancies in reaction yields (e.g., 64% experimental vs. 75% simulated) by reevaluating steric hindrance in methoxyethyl substituents .
Q. What mechanistic insights explain its activity as a kinase inhibitor?
Methodology :
- Docking Studies : Model binding to tyrosine kinases (e.g., EGFR) using PyMOL. Focus on interactions between the carboxamide group and ATP-binding pockets .
- Kinetic Assays : Measure IC₅₀ via fluorescence polarization, comparing with analogs like 13 (IC₅₀ = 0.2 µM for VEGFR2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
